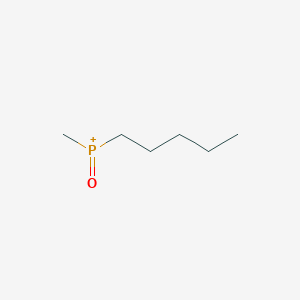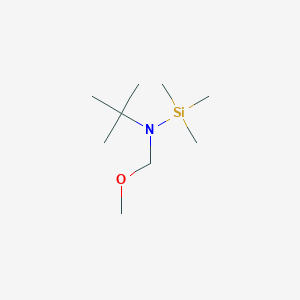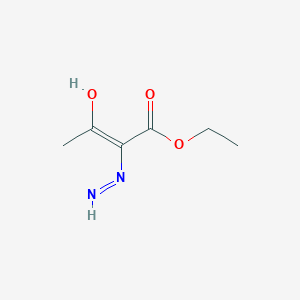![molecular formula C13H6Br2O2 B14317386 2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione CAS No. 109410-75-5](/img/structure/B14317386.png)
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a polycyclic aromatic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopenta[b]naphthalene core with two bromine atoms and a dione functional group. Its distinct chemical properties make it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves the bromination of naphthalene derivatives. One common method includes the photobromination of naphthalene using molecular bromine under irradiation conditions. This process involves the addition of bromine to a solution of naphthalene in carbon tetrachloride, followed by irradiation with a projector lamp at low temperatures (below 10°C). The resulting tetrabromide intermediate is then subjected to dehydrobromination to yield the desired dibromo compound .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The dione functional group can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization and Aromatization: The compound can undergo cyclization and aromatization reactions, forming polycyclic aromatic hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation, with typical conditions including controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: The compound’s unique structure makes it a valuable probe for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications, including its role as a pharmacophore in drug design, is ongoing.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione involves its interaction with molecular targets through its bromine atoms and dione functional group. These interactions can lead to various chemical transformations, including nucleophilic substitution and redox reactions. The compound’s ability to undergo cyclization and aromatization also plays a role in its reactivity and applications .
Comparación Con Compuestos Similares
Similar Compounds
1H-cyclopenta[b]naphthalene: A related compound with a similar core structure but lacking the bromine atoms and dione functional group.
3H-cyclopenta[a]naphthalene: Another polycyclic aromatic hydrocarbon with a different arrangement of the cyclopenta ring.
Indene-based bicyclic isomers: Compounds such as (E)-5-(but-1-en-3-yn-1-yl)-1H-indene and (E)-6-(but-1-en-3-yn-1-yl)-1H-indene, which share structural similarities.
Uniqueness
2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its significance.
Propiedades
Número CAS |
109410-75-5 |
|---|---|
Fórmula molecular |
C13H6Br2O2 |
Peso molecular |
353.99 g/mol |
Nombre IUPAC |
2,2-dibromocyclopenta[b]naphthalene-1,3-dione |
InChI |
InChI=1S/C13H6Br2O2/c14-13(15)11(16)9-5-7-3-1-2-4-8(7)6-10(9)12(13)17/h1-6H |
Clave InChI |
GNTLKXFUHOSVAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


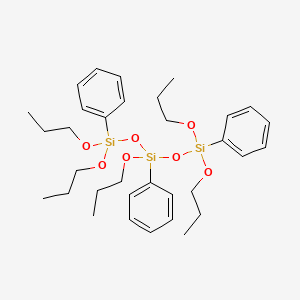
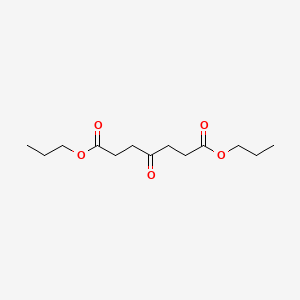
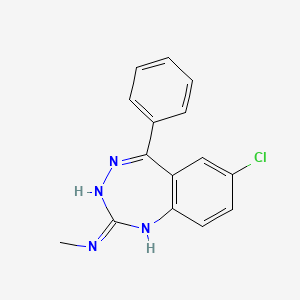
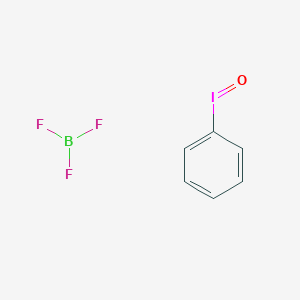
![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)
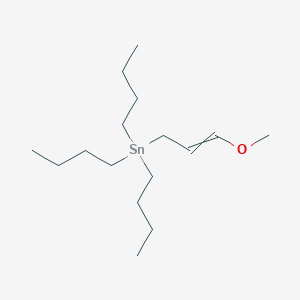

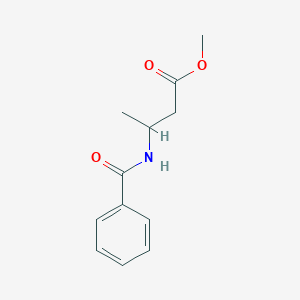
![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
